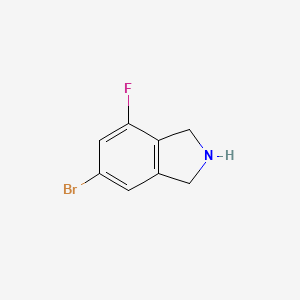

6-Bromo-4-fluoroisoindoline

Description

6-Bromo-4-fluoroisoindoline is a halogenated isoindoline derivative with bromine and fluorine substituents at the 6th and 4th positions, respectively. Its molecular formula is C₈H₇BrFN, and it serves as a key intermediate in pharmaceutical and agrochemical synthesis. The compound exists in both free base and salt forms, such as This compound hydrochloride (CAS 2007915-89-9) and hydrobromide (CAS 335428-72-3). Key properties include:

Properties

IUPAC Name |

6-bromo-4-fluoro-2,3-dihydro-1H-isoindole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrFN/c9-6-1-5-3-11-4-7(5)8(10)2-6/h1-2,11H,3-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOJUKIHIUSKTED-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(CN1)C(=CC(=C2)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40595288 | |

| Record name | 6-Bromo-4-fluoro-2,3-dihydro-1H-isoindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40595288 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

689214-92-4 | |

| Record name | 6-Bromo-4-fluoro-2,3-dihydro-1H-isoindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40595288 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-bromo-4-fluoro-2,3-dihydro-1H-isoindole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

The synthesis of 6-Bromo-4-fluoroisoindoline typically involves the use of specific starting materials and reaction conditions. One common method includes the reaction of 4-bromo-3-fluoroaniline with a suitable reagent to form the isoindoline ring. The reaction conditions often involve the use of a base and a solvent such as tetrahydrofuran (THF) at low temperatures. Industrial production methods may involve more scalable processes, including the use of continuous flow reactors to ensure consistent product quality and yield .

Chemical Reactions Analysis

6-Bromo-4-fluoroisoindoline undergoes various chemical reactions, including:

Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using appropriate reagents. For example, nucleophilic substitution reactions can replace the bromine atom with a nucleophile such as an amine or thiol.

Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.

Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst to form carbon-carbon bonds.

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as THF and dimethylformamide (DMF). The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry

Anticancer Properties

Research indicates that 6-Bromo-4-fluoroisoindoline and its derivatives exhibit promising anticancer activities. These compounds have been studied for their ability to inhibit key enzymes involved in cancer cell proliferation. For instance, certain derivatives have shown efficacy against specific cancer cell lines, suggesting their potential as therapeutic agents. The mechanism of action typically involves targeting molecular pathways associated with tumor growth and survival .

Antiviral and Antimicrobial Activities

The compound has also been investigated for its antiviral and antimicrobial properties. Studies have demonstrated that indole derivatives, including this compound, can exhibit significant activity against various pathogens. This includes potential applications in developing new antiviral drugs or antimicrobial agents to combat resistant strains of bacteria .

Enzyme Inhibition Studies

Ongoing research focuses on the compound's interactions with specific molecular targets, particularly enzymes linked to oncogenic processes. The dual halogenation (bromine and fluorine) enhances its binding affinity to these targets, making it a valuable candidate for further exploration in enzyme inhibition studies related to cancer therapy .

Chemical Synthesis

Synthetic Routes

The synthesis of this compound typically involves the reaction of 4-bromo-3-fluoroaniline with appropriate reagents under controlled conditions. Commonly used solvents include tetrahydrofuran and dimethylformamide, with bases such as potassium carbonate facilitating the reaction. This synthetic approach allows for scalability in industrial applications, often utilizing continuous flow reactors to ensure consistent product quality .

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds can be insightful:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| 6-Bromo-4-fluoro-2,3-dihydro-1H-isoindole | Hydrochloride group included | Affects solubility and reactivity |

| 6-Bromoisoindoline hydrochloride | Contains only bromine | Simpler structure may exhibit different biological activity |

| 4-Fluoroisoindoline hydrochloride | Lacks bromine | Different reactivity profile compared to halogenated derivatives |

| 6-Chloro-4-fluoroisoindoline hydrochloride | Chlorine instead of bromine | May exhibit different biological activities due to halogen differences |

This table illustrates how the presence of different halogens affects the reactivity and potential biological activities of these compounds.

Case Studies

Several case studies highlight the applications of this compound:

- Targeting Synovial Sarcoma : A study explored the use of bromodomain inhibitors like those derived from this compound in targeting BRD9 in synovial sarcoma cells. The results indicated that these inhibitors could reverse oncogenic gene expression, demonstrating their therapeutic potential .

- Indole Derivatives Against Glioblastoma : Research has focused on indole-based compounds for developing novel therapies against glioblastoma, a highly aggressive brain tumor. The study emphasized the importance of compounds like this compound in creating effective anti-glioblastoma agents through targeted mechanisms .

Mechanism of Action

The mechanism of action of 6-Bromo-4-fluoroisoindoline and its derivatives involves interactions with specific molecular targets. These targets may include enzymes, receptors, and other proteins involved in various biological pathways. For example, some derivatives may inhibit the activity of enzymes involved in cancer cell proliferation, leading to reduced tumor growth. The exact molecular pathways and targets can vary depending on the specific derivative and its intended application .

Comparison with Similar Compounds

6-Bromo-4-methoxyindole (CAS 393553-57-6)

- Molecular formula: C₉H₈BrNO.

- Molecular weight : 226.07 .

- Key differences :

- Replaces the fluorine atom with a methoxy (-OCH₃) group.

- Lower molecular weight and altered electronic properties due to the electron-donating methoxy group.

- Applications: Used in organic synthesis for indole-based scaffolds, particularly in drug discovery.

6-Bromo-4-fluoroindolin-2-one (CAS 1000341-00-3)

4-Bromo-6-hydroxyisoindolin-1-one (CAS 6329-74-4)

Salt Forms: Hydrochloride vs. Hydrobromide

- This compound hydrochloride (CAS 2007915-89-9): Purity: Not specified; requires inert storage .

- This compound hydrobromide (CAS 335428-72-3):

Comparative Data Table

| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Key Substituents | Hazards | Storage Conditions |

|---|---|---|---|---|---|---|

| This compound HCl | 2007915-89-9 | C₈H₈BrClFN | 252.51 | Br, F, Cl | H302, H317 | Inert atmosphere, RT |

| 6-Bromo-4-methoxyindole | 393553-57-6 | C₉H₈BrNO | 226.07 | Br, OCH₃ | Not reported | Not specified |

| 6-Bromo-4-fluoroindolin-2-one | 1000341-00-3 | C₈H₅BrFNO | 230.03 | Br, F, ketone | Not reported | Room temp, dry, sealed |

| This compound HBr | 335428-72-3 | C₈H₈Br₂FN | 293.97 | Br, F, HBr salt | Industrial grade | Standard industrial |

Biological Activity

6-Bromo-4-fluoroisoindoline is a halogenated isoindoline derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound, characterized by its unique structure featuring bromine and fluorine substituents, has shown promise in various pharmacological applications, including anticancer, antiviral, and antimicrobial properties. This article delves into the biological activity of this compound, examining its mechanisms of action, research findings, and potential therapeutic applications.

Chemical Structure and Properties

This compound has the molecular formula CHBrFN and a molecular weight of approximately 252.51 g/mol. Its structure consists of a five-membered ring fused with a six-membered aromatic ring containing nitrogen (Figure 1).

| Property | Value |

|---|---|

| Molecular Formula | CHBrFN |

| Molecular Weight | 252.51 g/mol |

| Appearance | White solid |

The biological activity of this compound is largely attributed to its ability to interact with various molecular targets within biological systems. The presence of bromine and fluorine atoms enhances its binding affinity to proteins, enzymes, and nucleic acids. These interactions can lead to modulation of critical signaling pathways involved in disease processes.

- Enzyme Inhibition : Some studies suggest that derivatives of this compound may inhibit specific enzymes involved in cancer cell proliferation, thereby reducing tumor growth.

- Receptor Interaction : The compound may also engage with receptors that play roles in inflammatory responses and viral infections.

Anticancer Properties

Research indicates that this compound and its derivatives exhibit significant anticancer activities. For instance, compounds derived from this isoindoline have been tested against multiple myeloma cells, showing potent inhibition of cell proliferation when compared to established treatments like pomalidomide .

Antiviral Activity

The compound's potential as an antiviral agent has been explored in several studies. Preliminary findings suggest that it may interfere with viral replication processes, although detailed mechanisms remain to be elucidated.

Antimicrobial Effects

In addition to anticancer and antiviral properties, this compound has demonstrated antimicrobial activity against various pathogens. This broad-spectrum activity highlights its potential utility in treating infectious diseases .

Case Studies and Research Findings

- In Vitro Studies : A study investigating the effects of this compound on cancer cell lines revealed a dose-dependent reduction in cell viability, indicating its potential as a therapeutic agent against malignancies .

- PROTAC Development : Recent advancements in targeted protein degradation have incorporated this compound as a ligand for developing PROTACs (proteolysis-targeting chimeras). These compounds are designed to recruit E3 ligases for the degradation of specific oncoproteins, showcasing the versatility of this isoindoline derivative in modern drug design .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 6-Bromoisoindoline | CHBrN | Lacks fluorine; simpler structure |

| 4-Fluoroisoindoline | CHFN | Lacks bromine; potential for similar activity |

| 5-Bromo-4-fluoroisoindoline | CHBrF | Different halogen positioning; altered reactivity |

| 6-Chloro-4-fluoroisoindoline | CHClF | Chlorine instead of bromine; differing properties |

The combination of both bromine and fluorine atoms in this compound imparts distinct chemical reactivity and biological activity compared to its analogs, making it an attractive candidate for further research.

Q & A

Q. What safety protocols are critical when handling this compound in the lab?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.